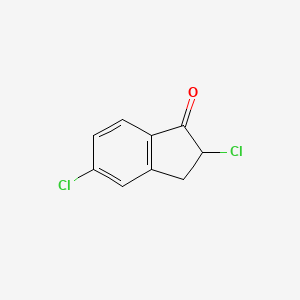

2,5-Dichloro-1-indanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6Cl2O |

|---|---|

Molecular Weight |

201.05 g/mol |

IUPAC Name |

2,5-dichloro-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C9H6Cl2O/c10-6-1-2-7-5(3-6)4-8(11)9(7)12/h1-3,8H,4H2 |

InChI Key |

SVEUBSJYRITMHW-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(=O)C2=C1C=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Advanced Synthesis Protocols for 2,5-Dichloro-1-indanone

Executive Summary

2,5-Dichloro-1-indanone (CAS: 5469-69-2) serves as a critical pharmacophore and intermediate in the synthesis of bioactive molecules, particularly in the development of voltage-gated sodium channel blockers (e.g., Indoxacarb analogs) and tubulin polymerization inhibitors. Its structural rigidity, combined with the electronic effects of the halogen substitution pattern, makes it a valuable scaffold for structure-activity relationship (SAR) studies.

This technical guide delineates the robust synthesis of 2,5-dichloro-1-indanone. Unlike generic preparations, this protocol prioritizes regiocontrol and process safety , distinguishing between the industrial "bulk" route and the "high-purity" laboratory route required for pharmaceutical applications.

Retrosynthetic Analysis & Strategy

The synthesis of 2,5-dichloro-1-indanone is best approached via a linear strategy that establishes the indanone core prior to the introduction of the alpha-chlorine. Direct cyclization of a dichlorinated precursor is often plagued by regioselectivity issues (formation of 4,7-dichloro isomers). Therefore, the optimal strategy involves the synthesis of 5-chloro-1-indanone , followed by electrophilic alpha-halogenation.

Strategic Pathway Visualization

Figure 1: Retrosynthetic disconnection of 2,5-dichloro-1-indanone showing the primary disconnection at the alpha-carbon and the subsequent breakdown of the indanone core.

Primary Synthesis Pathway: The "High-Purity" Route

Recommended for: Pharmaceutical intermediates, SAR studies, and gram-to-kilogram scale.

This pathway utilizes 3-chlorobenzaldehyde as the starting material.[1][2] It offers superior impurity profile control compared to the Friedel-Crafts acylation of chlorobenzene, which often yields isomeric mixtures (5-chloro vs. 7-chloro) that are difficult to separate.

Phase 1: Construction of the Indanone Core (5-Chloro-1-indanone)[1][2]

Step 1: Knoevenagel Condensation & Reduction

-

Reaction: 3-Chlorobenzaldehyde + Malonic Acid

3-Chlorocinnamic acid -

Rationale: Using malonic acid allows for a clean condensation-decarboxylation sequence. Subsequent reduction of the double bond must be chemoselective to avoid dechlorinating the aromatic ring.

Step 2: Intramolecular Cyclization

-

Reagents:

(Thionyl chloride) followed by -

Mechanism: Conversion of the acid to the acyl chloride, followed by intramolecular Friedel-Crafts acylation.

-

Critical Control Point: Temperature control is vital. High temperatures in PPA can lead to polymerization.

Phase 2: Regioselective Alpha-Chlorination

Step 3: Chlorination at C-2

-

Reagent: Sulfuryl Chloride (

) or N-Chlorosuccinimide (NCS) with p-TsOH. -

Solvent: Glacial Acetic Acid or Dichloromethane (

). -

Logic: Direct chlorination with

gas is aggressive and can lead to over-chlorination (2,2-dichloro) or radical chlorination on the ring.

Detailed Experimental Protocol

Stage 1: Synthesis of 5-Chloro-1-indanone[1][2][3]

Reagents:

-

3-(3-Chlorophenyl)propanoic acid (1.0 eq)

-

Thionyl Chloride (1.5 eq)

-

Aluminum Chloride (

) (1.2 eq) -

Dichloromethane (DCM) (anhydrous)

Procedure:

-

Acyl Chloride Formation: In a dry flask under

, dissolve 3-(3-chlorophenyl)propanoic acid in DCM. Add thionyl chloride dropwise at room temperature. Add a catalytic amount of DMF. Reflux for 2 hours until gas evolution ceases. Concentrate in vacuo to remove excess -

Cyclization: Redissolve the crude acyl chloride in anhydrous DCM. Cool to 0°C.[3]

-

Catalyst Addition: Add

portion-wise over 30 minutes, maintaining internal temperature -

Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC/HPLC for disappearance of starting material.

-

Quench: Pour the reaction mixture slowly onto crushed ice/HCl mixture. Extract with DCM (

). Wash organics with brine, dry over -

Purification: Recrystallize from hexane/ethyl acetate to yield 5-Chloro-1-indanone as a white to off-white solid (MP: 93-97°C).

Stage 2: Synthesis of 2,5-Dichloro-1-indanone

Reagents:

-

5-Chloro-1-indanone (10.0 g, 60 mmol)

-

Sulfuryl Chloride (

) (8.9 g, 66 mmol, 1.1 eq) -

Glacial Acetic Acid (100 mL)

-

Methanol (for workup)[4]

Procedure:

-

Dissolution: Dissolve 5-chloro-1-indanone in glacial acetic acid in a round-bottom flask equipped with a drying tube.

-

Addition: Add Sulfuryl Chloride dropwise over 20 minutes at room temperature. The solution may darken slightly.

-

Reaction: Stir at room temperature for 3–5 hours.

-

Note: If reaction is sluggish, heat to 40°C. Monitor by HPLC. The product (2,5-dichloro) will appear less polar than the starting material. Avoid prolonged heating to prevent 2,2-dichloro formation.

-

-

Quench & Isolation: Pour the reaction mixture into 500 mL of ice-cold water. The product should precipitate.[3]

-

Filtration: Filter the solid precipitate.[5] Wash copiously with water to remove acetic acid.

-

Purification: Recrystallize from Ethanol or Methanol.

-

Target Yield: 75-85%

-

Appearance: Pale yellow to white crystalline solid.

-

Characterization:

NMR should show a characteristic doublet of doublets for the C2 and C3 protons, confirming mono-chlorination at the alpha position.

-

Process Data & Safety Parameters

| Parameter | Specification / Limit | Note |

| Reaction Temp (Step 2) | 20°C - 40°C | Higher temps favor di-chlorination. |

| Stoichiometry ( | 1.05 - 1.10 eq | Excess leads to 2,2-dichloro impurity. |

| Solvent Choice | Glacial Acetic Acid | Promotes enolization; stabilizes intermediate. |

| Quenching | Ice/Water | Highly exothermic; |

| Safety Hazard | Lachrymator / Corrosive | 2,5-Dichloro-1-indanone is a potent skin/eye irritant. Handle in fume hood. |

Reaction Workflow Diagram

Figure 2: Process flow for the regioselective alpha-chlorination of 5-chloro-1-indanone.

Troubleshooting & Optimization

-

Issue: Over-chlorination (2,2-dichloro-5-chloro-1-indanone).

-

Cause: Excess reagent or high temperature.

-

Fix: Reduce

to 0.95 eq and stop reaction at 95% conversion. Recrystallization removes unreacted starting material more easily than the di-chloro impurity.

-

-

Issue: Low Conversion.

-

Cause: Poor enolization.

-

Fix: Add a catalytic amount of HBr or HCl gas to the acetic acid solution to catalyze enol formation.

-

-

Issue: Regio-isomers (Chlorination on the aromatic ring).

-

Cause: Use of

gas with Lewis acids (e.g., -

Fix: Stick to

or NCS, which are specific for the alpha-carbonyl position in the absence of strong Lewis acids.

-

References

- Synthesis of 5-chloro-1-indanone via Friedel-Crafts Acylation.

- Process for preparing 5-chloro-2,3-dihydro-1H-inden-1-one.

- Alpha-chlorination of ketones using Sulfuryl Chloride. Source: ChemicalBook (General Reaction Class)

-

Indoxacarb Intermedi

Sources

- 1. CN104910001A - Synthetic method of 5-chloro-1-indanone - Google Patents [patents.google.com]

- 2. 5-Chloro-1-indanone synthesis - chemicalbook [chemicalbook.com]

- 3. CN103601625A - Method for producing 5-chloro-1-indanone - Google Patents [patents.google.com]

- 4. data.epo.org [data.epo.org]

- 5. EP0800500B1 - A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one - Google Patents [patents.google.com]

- 6. asianpubs.org [asianpubs.org]

Technical Monograph: Structural Elucidation of 2,5-Dichloro-1-indanone

The following technical guide is structured as an advanced monograph for analytical chemists and drug discovery scientists. It focuses on the rigorous structural confirmation of 2,5-Dichloro-1-indanone , a bifunctional intermediate possessing both an aromatic halogen (stable pharmacophore) and an aliphatic

Executive Summary

Compound: 2,5-Dichloro-1-indanone (C

This guide details a self-validating elucidation workflow using High-Resolution Mass Spectrometry (HRMS), FTIR, and multidimensional NMR spectroscopy (

Synthetic Context & Impurity Profile

Understanding the synthetic origin is the first step in elucidation. 2,5-Dichloro-1-indanone is typically synthesized via a two-stage sequence:

-

Friedel-Crafts Cyclization: 3-Chloropropiophenone

5-Chloro-1-indanone .[1][2] - -Halogenation: Electrophilic chlorination of the enol tautomer at the C2 position.

Implication for Elucidation:

-

Regioisomer Risk: The starting material (3-chloropropiophenone) can cyclize to form either 5-chloro-1-indanone (major) or 7-chloro-1-indanone (minor, steric hindrance).

-

Over-chlorination: Risk of 2,2-dichloro-5-chloro-1-indanone.

-

Stereochemistry: The C2 position is a chiral center. The product is isolated as a racemate (

) unless asymmetric catalysis is employed.

Structural Elucidation Workflow

The following diagram outlines the logical decision tree for confirming the 2,5-substitution pattern.

Figure 1: Step-wise elucidation logic ensuring no isomeric ambiguity remains.

Detailed Spectroscopic Analysis

Mass Spectrometry (MS)

The presence of two chlorine atoms provides a distinct isotopic fingerprint due to the natural abundance of

-

Molecular Ion (

): 200.98 Da (calculated for -

Isotopic Pattern (M : M+2 : M+4):

-

For Cl

, the theoretical intensity ratio is 9 : 6 : 1 . -

Observation: A triplet-like cluster at m/z 201, 203, and 205 confirms the presence of exactly two chlorine atoms.

-

-

Fragmentation: Loss of Cl (M-35) or HCl (M-36) is common. A fragment at m/z ~165 suggests loss of the aliphatic Cl (more labile), leaving the aromatic chloro-indanone core.

Infrared Spectroscopy (FTIR)

The

| Functional Group | Typical Indanone | 2,5-Dichloro | Explanation |

| C=O Stretch | 1715 | 1735 - 1745 | Inductive withdrawal by |

| C-Cl (Aromatic) | 1000 - 1100 | 1080 | Standard aryl chloride stretch. |

| C-Cl (Aliphatic) | 600 - 800 | 750 | C2-Cl stretch. |

Nuclear Magnetic Resonance ( H NMR)

This is the definitive tool for regiochemical assignment. The spectrum is divided into two distinct zones: the Aliphatic AMX System (C2/C3) and the Aromatic ABC System (C4/C6/H7).

A. The Aliphatic Region (C2 and C3)

The C2-position has one proton and one chlorine. The C3-position has two protons.[3] This creates a chiral center at C2, making the C3 protons diastereotopic (

-

H2 (Methine):

4.5 – 4.8 ppm (dd). Deshielded by -

H3a/H3b (Methylene):

3.2 – 3.8 ppm (multiplets). -

Coupling:

- (Geminal): ~16-18 Hz (large).

- (Vicinal, cis): ~4-5 Hz.

- (Vicinal, trans): ~8-9 Hz.

-

Diagnostic: The integration ratio of 1:1:1 in this region confirms mono-chlorination at the 2-position.

B. The Aromatic Region (C4, C5, C6, C7)

With Chlorine at C5, the symmetry is broken. We expect three aromatic protons with a specific coupling pattern.

-

H7 (Proton adjacent to C=O bridge):

~7.7 ppm (d,-

Reasoning: Deshielded by the carbonyl anisotropy. Coupled to H6.

-

-

H6 (Proton meta to C=O bridge):

~7.4 ppm (dd,-

Reasoning: Ortho-coupled to H7 and Meta-coupled to H4.

-

-

H4 (Proton adjacent to alkyl bridge):

~7.5 ppm (d,-

Reasoning: Appears as a doublet (or broad singlet) due to meta-coupling with H6. It has no ortho neighbor because C5 is substituted with Cl.

-

Differentiation Logic:

-

If Cl were at C6 : H5 and H4 would show ortho coupling (

Hz). H7 would be a singlet (or meta-coupled). -

If Cl were at C4 : H5, H6, H7 would form a continuous spin system (d, t, d).

C NMR & DEPT

-

C1 (Carbonyl): ~200 ppm.

-

C2 (CH-Cl): ~55-60 ppm (Distinctive methine signal).

-

C3 (CH

): ~35 ppm.[4] -

Aromatic C-Cl (C5): ~140 ppm (Quaternary, weak intensity).

-

Other Aromatics: 3 CH signals, 2 quaternary bridgehead signals.

Isomer Differentiation Matrix

The following table summarizes how to distinguish the target compound from its likely isomers.

| Feature | 2,5-Dichloro-1-indanone (Target) | 2,6-Dichloro-1-indanone | 2,4-Dichloro-1-indanone |

| H7 Signal | Doublet ( | Singlet (or small meta | Doublet ( |

| H4 Signal | Singlet/Meta-doublet | Doublet ( | Substituted (No H4 signal) |

| Coupling Pattern | One Ortho ( | One Ortho ( | One Ortho ( |

| NOE Correlation | H4 | H4 | No H4 |

Experimental Protocol: Data Acquisition

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this standardized protocol.

Sample Preparation

-

Solvent: Dissolve 10-15 mg of the compound in 0.6 mL of CDCl

(Chloroform-d).-

Note: CDCl

is preferred over DMSO-d

-

-

Filtration: Filter through a glass wool plug to remove inorganic salts (e.g., ZnCl

or AlCl

Instrument Parameters (Standard 400/500 MHz)

-

Temperature: 298 K.

-

1H NMR:

-

Pulse angle: 30°.

-

Relaxation delay (D1): 2.0 s (ensure full relaxation of aromatic protons).

-

Scans: 16-32.

-

-

13C NMR:

-

Scans: >512 (due to low sensitivity of quaternary C-Cl carbons).

-

DEPT-135: Essential to distinguish C2 (CH, up) from C3 (CH

, down).

-

Interpretation Workflow (Graphviz)

Figure 2: Rapid interpretation checklist for NMR data processing.

References

-

VulcanChem. (n.d.). 2,5-Dichloro-1-indanone: Structural and Chemical Properties. Retrieved from 1

-

National Institute of Standards and Technology (NIST). (n.d.). 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro- (Mass Spectrum Data). NIST Chemistry WebBook. Retrieved from 5

-

ChemicalBook. (n.d.).[3] 2,5-Dichloroaniline 13C NMR Spectrum (Reference for Chlorinated Aromatic Shifts). Retrieved from 4[4][6]

-

Organic Chemistry Portal. (2017). Synthesis of Indanones: Friedel-Crafts and Cyclization Strategies. Retrieved from 7

-

National Institutes of Health (NIH). (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. Retrieved from 8

Sources

- 1. 2,5-Dichloro-1-indanone () for sale [vulcanchem.com]

- 2. CN104910001A - Synthetic method of 5-chloro-1-indanone - Google Patents [patents.google.com]

- 3. chemistry.utah.edu [chemistry.utah.edu]

- 4. 2,5-Dichloroaniline(95-82-9) 13C NMR spectrum [chemicalbook.com]

- 5. 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro- [webbook.nist.gov]

- 6. 2-Indanone(615-13-4) 1H NMR [m.chemicalbook.com]

- 7. Indanone synthesis [organic-chemistry.org]

- 8. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

molecular weight and formula of 2,5-Dichloro-1-indanone

Content Type: Technical Reference & Synthetic Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Physicochemical Core Profile

2,5-Dichloro-1-indanone is a bicyclic aromatic ketone characterized by a halogenated indane core. Unlike its widely utilized analog 5-chloro-1-indanone (a precursor to Indoxacarb), the 2,5-dichloro isomer represents a specialized scaffold where the C2-chlorine introduces significant steric bulk and electrophilicity alpha to the carbonyl, altering metabolic stability and binding kinetics in CNS-active targets.

Fundamental Constants

| Property | Value | Validation Note |

| IUPAC Name | 2,5-dichloro-2,3-dihydro-1H-inden-1-one | Systematic nomenclature |

| Molecular Formula | C₉H₆Cl₂O | Confirmed via elemental count |

| Molecular Weight | 201.05 g/mol | Calculated (C: 12.01, H: 1.01, Cl: 35.45, O: 16.00) |

| Exact Mass | 199.9796 Da | Monoisotopic peak ( |

| Physical State | Crystalline Solid | Predicted based on 5,6-dichloro analog ( |

| Solubility | DCM, CHCl₃, DMSO | Lipophilic core; sparingly soluble in water |

Structural Significance

The presence of the chlorine atom at the C2 position (alpha-carbon) creates a chiral center (in the absence of base-catalyzed enolization) and increases the acidity of the remaining C2-proton. This makes the compound a versatile electrophile for further functionalization, such as spirocyclization or nucleophilic substitution.

Synthetic Methodologies

Due to the specific substitution pattern, direct Friedel-Crafts cyclization of 2,5-dichlorophenylpropionic acid is often plagued by regioselectivity issues. The most robust, self-validating protocol involves the regioselective

Primary Route: Electrophilic -Chlorination

Rationale: This method leverages the enolizable nature of the C1-ketone to introduce a halogen specifically at C2. Sulfuryl chloride (

Reagents & Conditions

-

Substrate: 5-Chloro-1-indanone (1.0 eq)

-

Reagent: Sulfuryl Chloride (

, 1.1 eq) -

Solvent: Glacial Acetic Acid (AcOH) or Dichloromethane (DCM)

-

Catalyst: Methanol (trace, optional for activation)

-

Temperature:

Step-by-Step Protocol

-

Dissolution: Dissolve 10 mmol of 5-chloro-1-indanone in 20 mL of dry DCM under an inert nitrogen atmosphere.

-

Addition: Cool the solution to

. Add -

Propagation: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 8:1). The product will appear less polar than the starting material.

-

Quench: Pour the reaction mixture into ice-cold saturated

to neutralize HCl and residual -

Isolation: Extract with DCM (

), dry over -

Purification: Recrystallize from Ethanol/Hexane to yield off-white needles.

Synthetic Pathway Visualization

Figure 1: Mechanism of regioselective alpha-chlorination via enol intermediate.

Analytical Characterization (Self-Validating Metrics)

To ensure the identity of 2,5-dichloro-1-indanone and distinguish it from the 5,6-dichloro isomer, researchers must validate the substitution pattern using NMR and MS.

Nuclear Magnetic Resonance ( -NMR)

The C2-position is the diagnostic key. In the starting material (5-chloro), C2 has two protons. In the product (2,5-dichloro), C2 has one proton, creating an ABX system with the C3 protons.

| Proton Environment | Chemical Shift ( | Multiplicity | Coupling ( | Interpretation |

| H-2 (Methine) | 4.55 – 4.65 | dd | Deshielded by | |

| H-3a (Methylene) | 3.10 – 3.25 | dd | Diastereotopic proton A. | |

| H-3b (Methylene) | 3.50 – 3.65 | dd | Diastereotopic proton B. | |

| H-7 (Aromatic) | ~7.70 | d | Peri-proton (closest to C=O). | |

| H-6 (Aromatic) | ~7.40 | dd | Coupled to H7 and H4. | |

| H-4 (Aromatic) | ~7.50 | d | Isolated by C5-Cl. |

Mass Spectrometry (Isotope Pattern)

The presence of two chlorine atoms imparts a distinct isotopic signature due to the natural abundance of

-

M+ (200): Relative Intensity 100% (Contains

) -

M+2 (202): Relative Intensity ~65% (Contains

) -

M+4 (204): Relative Intensity ~10% (Contains

)

Diagnostic Rule: A 9:6:1 peak ratio in the molecular ion cluster confirms the dichloro substitution.

Analytical Logic Diagram

Figure 2: Decision tree for verifying C2-chlorination status via NMR integration.

Applications in Drug Development[1][2][3]

The 2,5-dichloro-1-indanone scaffold is a high-value intermediate in the synthesis of bioactive molecules targeting neurodegenerative pathways.

-

MAO-B Inhibitors: Indanone derivatives are established reversible inhibitors of Monoamine Oxidase B (MAO-B). The C2-chlorine adds steric hindrance that can improve selectivity for the MAO-B isoform over MAO-A, crucial for Parkinson's disease therapeutics.

-

Tubulin Polymerization Inhibitors: Halogenated indanones serve as precursors to chalcones and spiro-compounds that bind to the colchicine site of tubulin, disrupting cancer cell mitosis.

-

Chiral Synthons: The C2 stereocenter allows for asymmetric reduction to 2,5-dichloro-1-indanol, a chiral building block for enantioselective synthesis.

References

-

Podraza, K. F. (1987). Regioselective Chlorination of Ketones with Sulfuryl Chloride. Journal of Organic Chemistry. Link

-

Bansal, R., et al. (2024).[1] Indanone: A promising scaffold for new drug discovery against neurodegenerative disorders.[1] Drug Discovery Today. Link[1]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for 5-Chloro-1-indanone (Analogous Precursor Data). Link

-

VulcanChem. (2024). Product Catalog: 2,5-Dichloro-1-indanone. Link

Sources

Navigating the Solution Landscape: A Technical Guide to the Solubility Profile of 2,5-Dichloro-1-indanone

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Crucial Role of Solubility in the Application of 2,5-Dichloro-1-indanone

2,5-Dichloro-1-indanone is a halogenated aromatic ketone that serves as a valuable building block in medicinal chemistry and organic synthesis. The indanone scaffold is a privileged structure in drug discovery, forming the core of various pharmacologically active compounds, including treatments for Alzheimer's disease.[1][2] The successful development and application of such compounds are intrinsically linked to their physicochemical properties, among which solubility stands as a paramount parameter.

Solubility dictates the choice of solvents for chemical reactions, influences purification strategies such as crystallization, and is a critical determinant of a drug candidate's bioavailability.[3][4] A comprehensive understanding of the solubility profile of 2,5-Dichloro-1-indanone in common organic solvents is therefore essential for researchers to optimize synthetic routes, design effective purification protocols, and formulate drug delivery systems.

This in-depth technical guide provides a detailed overview of the predicted solubility of 2,5-Dichloro-1-indanone, outlines a robust experimental protocol for its precise determination, and discusses the safety and handling considerations associated with this compound.

Physicochemical Properties of 2,5-Dichloro-1-indanone

A foundational understanding of a compound's physical and chemical characteristics is crucial for predicting its solubility. The following table summarizes the key physicochemical parameters for 2,5-Dichloro-1-indanone, based on available data and estimations for closely related structures.

| Property | Value (Estimated) | Source Compound/Reference |

| Molecular Formula | C₉H₆Cl₂O | N/A |

| Molecular Weight | 201.05 g/mol | [5] |

| Melting Point | 94–98°C | Analogous ketones[5] |

| logP (Partition Coefficient) | ~3.5 | 2-Bromo-6,7-dichloro-1-indanone[5] |

| Appearance | White to yellow crystalline solid | [6] |

The presence of two electron-withdrawing chlorine atoms on the aromatic ring significantly influences the molecule's polarity and reactivity.[5] The estimated logP value of ~3.5 suggests that 2,5-dichloro-1-indanone is a relatively non-polar, lipophilic compound, which will heavily influence its solubility in organic solvents.

Predicted Solubility Profile of 2,5-Dichloro-1-indanone

While specific quantitative solubility data for 2,5-dichloro-1-indanone is not extensively available in the literature, a qualitative solubility profile can be predicted based on the principle of "like dissolves like" and data from analogous compounds such as indan-1-one, 5-chloro-1-indanone, and 5,6-dimethoxy-1-indanone.[7][8][9]

The bicyclic aromatic ketone structure of 2,5-dichloro-1-indanone suggests it is more soluble in organic solvents than in water.[7] The carbonyl group can act as a hydrogen bond acceptor, allowing for some interaction with polar solvents. However, the dominant non-polar aromatic rings and the presence of chlorine atoms will favor solubility in less polar to non-polar organic solvents.

Based on these principles and available data for similar compounds, the following qualitative solubility profile is predicted:

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderate | The carbonyl group can hydrogen bond with the hydroxyl group of the solvent. However, the overall non-polar character of the molecule limits high solubility. 5-Chloro-1-indanone is reported to be soluble in methanol.[10] |

| Polar Aprotic | Acetone, 2-Butanone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents have a significant dipole moment and can engage in dipole-dipole interactions with the carbonyl group of 2,5-dichloro-1-indanone. The lack of a hydrogen-bonding donor group in the solvent prevents competition for hydrogen bonding sites on the solute. Studies on 5,6-dimethoxy-1-indanone show high solubility in ketones and esters.[8] |

| Non-Polar | Toluene, Hexane, Dichloromethane (DCM), Chloroform | Moderate to High | The non-polar aromatic rings and the lipophilic nature of the chlorinated compound suggest good solubility in non-polar solvents. 5-Chloro-1-indanone is slightly soluble in chloroform.[9] |

| Aqueous | Water | Low / Insoluble | The hydrophobic nature of the molecule, due to the aromatic rings and chlorine atoms, leads to poor solubility in water.[11] |

Experimental Determination of the Solubility Profile: A Step-by-Step Protocol

To obtain quantitative solubility data, a systematic experimental approach is necessary. The equilibrium solubility (shake-flask) method is a reliable and widely used technique for this purpose.[12][13]

Experimental Workflow for Equilibrium Solubility Determination

Caption: Workflow for the experimental determination of equilibrium solubility.

Detailed Experimental Protocol

1. Materials and Reagents:

-

2,5-Dichloro-1-indanone (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Class A volumetric flasks and pipettes

-

Scintillation vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Analytical balance

2. Preparation of Calibration Standards:

-

Prepare a stock solution of 2,5-dichloro-1-indanone of known concentration in a suitable solvent (e.g., acetonitrile).

-

Perform serial dilutions of the stock solution to create a series of calibration standards of decreasing concentrations.

-

Analyze the calibration standards by HPLC or UV-Vis to generate a calibration curve of response versus concentration.

3. Equilibrium Solubility Measurement:

-

Add an excess amount of 2,5-dichloro-1-indanone to a series of vials. The exact amount should be sufficient to ensure a solid phase remains after equilibration.

-

Accurately pipette a known volume of each selected organic solvent into the respective vials.

-

Securely cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period to allow the system to reach equilibrium. The equilibration time should be determined in a preliminary experiment by taking samples at various time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.[14]

-

After the equilibration period, remove the vials from the shaker and allow them to stand at the same constant temperature for a short period to allow for the settling of undissolved solids.

-

Centrifuge the vials to further separate the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

-

Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted sample by HPLC or UV-Vis.

4. Data Analysis and Reporting:

-

Using the calibration curve, determine the concentration of 2,5-dichloro-1-indanone in the diluted sample.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.

-

Perform the experiment in triplicate for each solvent to ensure the reliability of the results.

Safety and Handling of 2,5-Dichloro-1-indanone

As a chlorinated organic compound, 2,5-dichloro-1-indanone requires careful handling to minimize exposure and ensure laboratory safety. The safety data for the closely related 5-chloro-1-indanone indicates that it is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[15]

Personal Protective Equipment (PPE):

-

Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.

-

When handling the solid powder, use a dust mask or work in a well-ventilated area or fume hood to avoid inhalation.

Handling and Storage:

-

Avoid contact with skin and eyes.[16]

-

Wash hands thoroughly after handling.

-

Store in a cool, dry, and well-ventilated place in a tightly sealed container.[17]

-

Protect from direct sunlight.

Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations for chlorinated organic compounds.

Applications in Research and Development

The indanone core is a key structural motif in many biologically active molecules.[1][18] Derivatives of indanone have been investigated for a wide range of therapeutic applications, including:

-

Antiviral and antibacterial agents [18]

-

Anticancer drugs [18]

-

Treatment of neurodegenerative diseases, such as Alzheimer's disease [1]

-

Anti-inflammatory and analgesic compounds [18]

2,5-Dichloro-1-indanone, with its two reactive chlorine atoms, serves as a versatile intermediate for the synthesis of more complex indanone derivatives. The chlorine atoms can be substituted or can influence the reactivity of the indanone ring system, allowing for the generation of diverse chemical libraries for drug discovery and development. A thorough understanding of its solubility is the first step in unlocking its full potential in these synthetic endeavors.

References

- Indanone - Solubility of Things. (n.d.).

- 2,5-Dichloro-1-indanone () for sale - Vulcanchem. (n.d.).

-

Indanone synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 6, 2026, from [Link]

-

Synthesis of 1-indanones with a broad range of biological activity - ResearchGate. (2017). Retrieved February 6, 2026, from [Link]

-

5-Chloro-1-indanone | C9H7ClO | CID 142599 - PubChem. (n.d.). Retrieved February 6, 2026, from [Link]

-

Recent Developments in Biological Activities of Indanones - PubMed. (2017). Retrieved February 6, 2026, from [Link]

-

5 - SAFETY DATA SHEET. (n.d.). Retrieved February 6, 2026, from [Link]

-

Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). Retrieved February 6, 2026, from [Link]

-

Solvent selection for pharmaceuticals - ResearchGate. (2025). Retrieved February 6, 2026, from [Link]

-

Equilibrium Solubility Determination and Dissolution Property Analysis of 5,6-Dimethoxy-1-indanone in 15 Pure Solvents from 283.15 to 323.15 K - ACS Publications. (2021). Retrieved February 6, 2026, from [Link]

-

Safe Work Practices for Chlorine | WorkSafeBC. (n.d.). Retrieved February 6, 2026, from [Link]

-

Solubility factors when choosing a solvent - Labclinics. (2020). Retrieved February 6, 2026, from [Link]

-

Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013). Retrieved February 6, 2026, from [Link]

-

Rationale for Selection of Dissolution Media: Three Case Studies. (n.d.). Retrieved February 6, 2026, from [Link]

-

CHLORINATED ORGANICS HANDBOOK | OxyChem. (n.d.). Retrieved February 6, 2026, from [Link]

-

Synthesis of 1-indanones with a broad range of biological activity - Beilstein Journals. (n.d.). Retrieved February 6, 2026, from [Link]

-

Ketone halogenation - Wikipedia. (n.d.). Retrieved February 6, 2026, from [Link]

-

Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents | Request PDF - ResearchGate. (2025). Retrieved February 6, 2026, from [Link]

-

STANDARD OPEARTING PROCEDURE FOR CHLORINATED SOLVENTS - USC Nanofab Wiki. (n.d.). Retrieved February 6, 2026, from [Link]

-

22.3: Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts. (2023). Retrieved February 6, 2026, from [Link]

-

Annex 4 - World Health Organization (WHO). (n.d.). Retrieved February 6, 2026, from [Link]

-

Synthesis and Activity of Aurone and Indanone Derivatives | Bentham Science Publishers. (2023). Retrieved February 6, 2026, from [Link]

-

ECSA New Guidance on Storage and Handling for Chlorinated Solvents - Eurochlor. (2016). Retrieved February 6, 2026, from [Link]

-

Properties of aromatic ketones and other solvents. - ResearchGate. (n.d.). Retrieved February 6, 2026, from [Link]

-

Solvent selection: Significance and symbolism. (2025). Retrieved February 6, 2026, from [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (n.d.). Retrieved February 6, 2026, from [Link]

-

Drug Solubility: Importance and Enhancement Techniques - PMC. (n.d.). Retrieved February 6, 2026, from [Link]

-

Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure - ACS Publications. (2019). Retrieved February 6, 2026, from [Link]

-

CH105: Chapter 7 - Alkanes and Halogenated Hydrocarbons - Chemistry. (n.d.). Retrieved February 6, 2026, from [Link]

-

Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Publishing. (2022). Retrieved February 6, 2026, from [Link]

Sources

- 1. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 3. Solubility factors when choosing a solvent [labclinics.com]

- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,5-Dichloro-1-indanone () for sale [vulcanchem.com]

- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 5-Chloro-1-indanone CAS#: 42348-86-7 [m.chemicalbook.com]

- 10. 5-Chloro-1-indanone | 42348-86-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. fishersci.nl [fishersci.nl]

- 12. researchgate.net [researchgate.net]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. who.int [who.int]

- 15. 5-Chloro-1-indanone | C9H7ClO | CID 142599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chlorinated-solvents.eu [chlorinated-solvents.eu]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols for the Synthesis of Derivatives from 2,5-Dichloro-1-indanone

Introduction: The Strategic Value of the 2,5-Dichloro-1-indanone Scaffold

The indanone core is a privileged structure in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds.[1][2] Its derivatives have shown a wide spectrum of biological activities, including potent antiviral, anti-inflammatory, anticancer, and neuroprotective properties.[2][3] Notably, the indanone scaffold is central to the efficacy of drugs like Donepezil, a leading treatment for Alzheimer's disease, which functions as an acetylcholinesterase (AChE) inhibitor.[1][3]

2,5-Dichloro-1-indanone, in particular, serves as a highly versatile and strategic starting material for chemical synthesis. Its structure is endowed with multiple, distinct reactive sites that can be selectively functionalized. This multi-handle nature allows for the systematic and combinatorial generation of diverse molecular architectures, a critical advantage in modern drug discovery and materials science.

This guide provides an in-depth exploration of the key synthetic transformations possible with 2,5-Dichloro-1-indanone. It moves beyond simple procedural lists to explain the underlying chemical principles and strategic considerations for each reaction class, offering detailed, field-proven protocols for researchers aiming to leverage this powerful scaffold.

Structural Analysis and Chemical Reactivity

The synthetic utility of 2,5-Dichloro-1-indanone stems directly from its unique electronic and steric properties. The molecule possesses three primary sites for chemical modification, each with distinct reactivity profiles.

-

C1 (Carbonyl Group): The electrophilic ketone is a classic site for nucleophilic additions and condensation reactions. It can be readily transformed into alcohols, oximes, and other functional groups.

-

C2 (α-Carbon): This position is doubly activated. The adjacent carbonyl group increases the acidity of the C2-protons, facilitating enolate formation. Furthermore, the chlorine atom at this position acts as an excellent leaving group for nucleophilic substitution reactions.[4]

-

C5 (Aromatic Carbon): The chlorine atom attached to the benzene ring is a handle for modern palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Caption: Key reactive sites on the 2,5-Dichloro-1-indanone scaffold.

Synthetic Strategies and Protocols

This section details the primary pathways for derivatizing 2,5-Dichloro-1-indanone. Each protocol is designed as a self-validating system, including guidance on reaction monitoring and product characterization.

Functionalization at the C2 (α-Carbon) Position

The C2 position offers a rich landscape for modification due to the dual activation by the carbonyl and the chloro-substituent.

Scientific Rationale: The chlorine atom at the α-position to the carbonyl is an excellent leaving group, making this site highly susceptible to SN2 attack by a wide range of nucleophiles. The electron-withdrawing nature of the adjacent carbonyl group stabilizes the transition state of the reaction, facilitating a facile displacement.[4] This pathway is a direct and efficient method for introducing nitrogen, oxygen, or sulfur-containing functional groups, which are prevalent in pharmacologically active molecules.

Protocol: Synthesis of 2-Amino-5-chloro-1-indanone Derivatives

-

Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-Dichloro-1-indanone (1.0 eq).

-

Solvent Addition: Add a suitable polar aprotic solvent, such as acetonitrile or DMF, to dissolve the starting material (approx. 0.2 M concentration).

-

Reagent Addition: Add a slight excess of the desired primary or secondary amine (1.2-1.5 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq).

-

Reaction: Heat the mixture to 60-80 °C and stir vigorously. The reaction progress should be monitored every 1-2 hours.

-

Monitoring (Self-Validation): Spot a small aliquot of the reaction mixture onto a TLC plate against the starting material. A new, more polar spot corresponding to the product should appear, and the starting material spot should diminish.

-

Work-up: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Filter off the inorganic base. Dilute the filtrate with ethyl acetate and wash sequentially with water (2x) and brine (1x).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 2-amino derivative.

-

Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Summary: C2-Nucleophilic Substitution

| Nucleophile | Base | Solvent | Temperature (°C) | Typical Product |

|---|---|---|---|---|

| Benzylamine | K₂CO₃ | Acetonitrile | 80 | 2-(Benzylamino)-5-chloro-1-indanone |

| Morpholine | DIPEA | DMF | 70 | 5-Chloro-2-morpholino-1-indanone |

| Sodium Azide | N/A | DMSO | 50 | 2-Azido-5-chloro-1-indanone |

| Sodium Thiophenoxide | NaH | THF | 25 | 5-Chloro-2-(phenylthio)-1-indanone |

Scientific Rationale: The protons on the C2 carbon are acidic and can be abstracted by a base to form a nucleophilic enolate. This enolate can then attack an electrophilic aldehyde or ketone in an Aldol reaction.[5][6] Subsequent heating in the presence of acid or base typically leads to dehydration, yielding a highly conjugated α,β-unsaturated ketone system.[7] This reaction, known as a Claisen-Schmidt condensation when reacting with an aromatic aldehyde, is a powerful C-C bond-forming reaction used to synthesize arylidene indanones, a class of compounds explored for various therapeutic applications.[8][9]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Aldol reaction - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28613E [pubs.rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

detailed protocols for Friedel-Crafts cyclization of propiophenone precursors

Abstract

This application note provides a rigorous technical guide for the intramolecular Friedel-Crafts cyclization of 3-arylpropionic acid derivatives ("propiophenone precursors") to form 1-indanone scaffolds. These bicyclic ketones are critical pharmacophores in drug development, serving as intermediates for acetylcholinesterase inhibitors (e.g., Donepezil) and anticancer agents. We compare three distinct protocols: Polyphosphoric Acid (PPA) mediated dehydration, Aluminum Chloride (

Introduction & Mechanistic Rationale

The "propiophenone precursor" in this context refers to 3-phenylpropionic acid (hydrocinnamic acid) and its derivatives. Cyclization of these substrates yields 1-indanone , a cyclic analog of propiophenone. The transformation is an intramolecular electrophilic aromatic substitution (

Mechanistic Pathway

The reaction proceeds through the generation of a supersaturated electrophile (acylium ion) which attacks the tethered aromatic ring.[1] The efficiency of this ring closure depends on the ortho-position's nucleophilicity and the stability of the acylium intermediate.

Figure 1: Mechanistic pathway for the intramolecular acylation. The formation of the acylium ion is the rate-determining step in the acid chloride method, while re-aromatization is rapid.

Critical Parameter Assessment

Selection of the cyclization agent is dictated by the electronic nature of the aromatic ring and the sensitivity of functional groups.

Table 1: Reagent Selection Matrix

| Parameter | Method A: Polyphosphoric Acid (PPA) | Method B: Aluminum Chloride ( | Method C: Triflic Acid (TfOH) |

| Active Species | Protonated Acyl Group | Acylium-Lewis Acid Complex | Superelectrophilic Acylium |

| Temperature | High ( | Low to Moderate ( | Low ( |

| Substrate Scope | Robust substrates; tolerates moisture slightly. | Acid-sensitive groups fail; requires acid chloride step. | Highly deactivated rings; very sensitive groups. |

| Workup | Difficult (Viscous syrup). | Moderate (Aluminum salts extraction). | Easy (Aqueous wash). |

| Scalability | High (Industrial standard). | High (Process chemistry standard). | Low/Medium (High cost). |

Experimental Protocols

Protocol A: Polyphosphoric Acid (PPA) Mediated Cyclization

Best for: Simple, robust substrates where cost is a primary driver.

Reagents:

-

3-Phenylpropionic acid derivative (1.0 equiv)[2]

-

Polyphosphoric acid (10–20 g per 1 g of substrate)

-

Quenching: Crushed ice/water

Procedure:

-

Preparation: In a round-bottom flask equipped with a mechanical stirrer (magnetic stirring often fails due to viscosity), charge Polyphosphoric Acid (PPA). Heat to 60°C to lower viscosity.

-

Addition: Add the carboxylic acid precursor in one portion.

-

Reaction: Increase temperature to 90°C (or up to

for deactivated rings). Stir for 2–4 hours.-

Monitoring: Monitor by TLC/HPLC. The disappearance of the acid peak is usually distinct.

-

-

Quenching (Critical): Cool the mixture to ~60°C. Pour the warm syrup slowly onto a slurry of crushed ice (500 mL per 10 g PPA) with vigorous stirring. The mixture will turn milky/turbid as the indanone precipitates or oils out.

-

Extraction: Extract the aqueous slurry with Ethyl Acetate (

). -

Purification: Wash combined organics with Sat.

(to remove unreacted acid), then Brine. Dry over

Author’s Note: PPA is often referred to as "liquid tweezers" because it facilitates clean intramolecular closure. However, yield losses often occur during the viscous transfer. Rinse the flask with warm water during quenching.

Protocol B: The Two-Step Acid Chloride Method ( )

Best for: Large-scale synthesis and substrates requiring mild cyclization temperatures.

Reagents:

-

Step 1: Thionyl Chloride (

, 1.5 equiv), DMF (cat.). -

Step 2: Aluminum Chloride (

, 1.2–2.0 equiv), Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Procedure:

-

Acyl Chloride Formation: Dissolve the carboxylic acid in dry DCM. Add

dropwise and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ( -

Lewis Acid Activation: Suspend anhydrous

(1.2 equiv) in dry DCM at 0°C under Nitrogen. -

Cyclization: Dissolve the crude acyl chloride from Step 1 in DCM and add it dropwise to the

suspension.-

Observation: The solution typically turns yellow/orange (acylium complex).

-

-

Completion: Allow to warm to Room Temperature (RT) and stir for 3–12 hours.

-

Quenching: Pour the reaction mixture slowly into ice-cold 1M HCl . (Caution: Exothermic!).

-

Workup: Separate layers. The organic layer contains the indanone.[2][3] Wash with water and brine.

Scientific Integrity Check:

Protocol C: Triflic Acid (TfOH) / TFAA Mediated Cyclization

Best for: High-value intermediates, deactivated rings, or parallel medicinal chemistry.

Reagents:

-

Trifluoromethanesulfonic acid (TfOH, 2–5 equiv) or Trifluoroacetic Anhydride (TFAA).

-

Solvent: DCM or Nitromethane.

Procedure:

-

Setup: In a flame-dried vial, dissolve the precursor in DCM (0.1 M concentration).

-

Activation: Add TFAA (1.5 equiv) followed by TfOH (2.0 equiv) dropwise at 0°C .

-

Reaction: Stir at 0°C for 1 hour, then warm to RT.

-

Workup: Quench with Sat.

. Extract with DCM. -

Result: This method often produces cleaner profiles than PPA, avoiding the formation of polymeric tars.

Troubleshooting & Decision Logic

Common failure modes include intermolecular polymerization (concentration too high) or lack of reactivity (deactivated ring).

Figure 2: Troubleshooting decision tree for cyclization failures.

References

-

Friedel-Crafts Acylation Overview. Organic Chemistry Portal. [Link]

-

Polyphosphoric Acid in Organic Synthesis. Canadian Center of Science and Education. [Link]

-

Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]

-

Triflic Acid as Acylation Catalyst. MDPI Catalysts. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. CN103360228A - Preparation method of amfebutamone intermediate m-chlorophenylacetone - Google Patents [patents.google.com]

- 5. youtube.com [youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 傅-克酰基化反应 [sigmaaldrich.com]

- 8. 3'-Chloropropiophenone synthesis - chemicalbook [chemicalbook.com]

- 9. CN1785952A - Method for preparing 3' -chloropropiophenone - Google Patents [patents.google.com]

Transition Metal-Catalyzed Synthesis of Substituted Indanones: Advanced Protocols for Drug Discovery

Abstract This technical guide details high-value protocols for the synthesis of substituted 1-indanones, a privileged scaffold in medicinal chemistry (e.g., Donepezil, Indatraline). We present two distinct, field-proven methodologies: (1) Palladium-Catalyzed Intramolecular Reductive Heck Cyclization , which provides direct access to saturated indanones from chalcone precursors, and (2) Rhodium(III)-Catalyzed C–H Annulation , a cutting-edge, atom-economical approach utilizing transient directing groups to couple benzaldehydes with alkynes. These protocols are selected for their operational robustness, functional group tolerance, and mechanistic distinctiveness.

Introduction & Strategic Overview

The 1-indanone core is ubiquitous in pharmacophores, serving as a rigid bicyclic platform for displaying substituents in 3D space. Traditional synthesis (Friedel-Crafts acylation) often suffers from harsh conditions and poor regioselectivity. Transition metal catalysis offers superior alternatives:

-

Palladium (Pd): Excel at constructing the C2–C3 bond via intramolecular Heck manifolds. The Reductive Heck is particularly valuable for accessing the saturated indanone core directly, avoiding subsequent hydrogenation steps required by standard Heck (which yields indenones).

-

Rhodium (Rh): Enables C–H activation, allowing the use of unfunctionalized starting materials (e.g., aldehydes) and alkynes.[1][2][3][4] This represents the state-of-the-art in atom economy.

Comparison of Methodologies

| Feature | Pd-Reductive Heck (Protocol 1) | Rh-C–H Annulation (Protocol 2) |

| Primary Product | Saturated 1-Indanones | Indenones (Dehydrogenated Indanones) |

| Key Bond Formed | C(Ar)–C(3) (Intramolecular) | C(Ar)–C(Alkyne) & C(CO)–C(Alkyne) |

| Pre-functionalization | Required (Halogenated Chalcones) | Minimal (Benzaldehydes + Alkynes) |

| Atom Economy | Moderate (Halide waste) | High (Water/Amine waste) |

| Mechanistic Driver | Carbopalladation + Hydride Capture | C–H Activation + Transient DG |

Application Note: Palladium-Catalyzed Intramolecular Reductive Heck

Target: Direct synthesis of 3-substituted-1-indanones from o-halochalcones.

Mechanistic Insight

Unlike the "Standard Heck" reaction which terminates via

Critical Control Point: The competition between

-

Ligand Choice: Monodentate phosphines (PPh

) or bidentate ligands (dppp) are used to stabilize the Pd(II) species. -

Hydride Source: Sodium formate (HCOONa) or ammonium formate are preferred over silanes for cost and ease of handling. They act as the reducing agent, regenerating Pd(0) and installing the hydrogen atom at the

-position.

Visualization: Reductive Heck Catalytic Cycle

Caption: Pd-catalyzed reductive Heck cycle. Key step: Hydride capture intercepts the alkyl-Pd intermediate before beta-elimination.[5]

Experimental Protocol (Standardized)

Reagents:

-

Substrate: (E)-3-(2-iodophenyl)-1-phenylprop-2-en-1-one (1.0 equiv)

-

Catalyst: Pd(OAc)

(5 mol%) -

Ligand: PPh

(10 mol%) -

Reductant: Sodium Formate (HCOONa) (2.5 equiv)

-

Base: Et

N (2.0 equiv) -

Solvent: DMF (anhydrous)

Step-by-Step Procedure:

-

Setup: In a glovebox or under argon flow, charge a dried Schlenk tube with Pd(OAc)

(11.2 mg, 0.05 mmol), PPh -

Substrate Addition: Add the o-iodochalcone derivative (1.0 mmol).

-

Solvent/Base: Add anhydrous DMF (5.0 mL) followed by Et

N (280 µL, 2.0 mmol) via syringe. -

Degassing: Seal the tube and purge with Argon for 5 minutes to remove dissolved O

(critical to prevent phosphine oxidation). -

Reaction: Heat the mixture to 80 °C in an oil bath with vigorous stirring for 12–16 hours.

-

Checkpoint: Monitor by TLC. The starting chalcone (often fluorescent) should disappear; the indanone product is typically less polar.

-

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF and salts. Wash organic layer with brine, dry over Na

SO -

Purification: Concentrate in vacuo. Purify by flash column chromatography (Hexanes/EtOAc gradient).

Optimization Table:

| Variable | Recommendation | Effect |

|---|---|---|

| Solvent | DMF or DMSO | High polarity stabilizes charged Pd intermediates. |

| Halide | Iodide > Bromide | Iodides react faster at lower temps (80°C vs 100°C+). |

| Hydride | HCOONa | Cleaner than silanes; releases CO

Application Note: Rhodium(III)-Catalyzed C–H Annulation

Target: Atom-economical synthesis of indenones from benzaldehydes and internal alkynes.

Mechanistic Insight

This protocol utilizes a Transient Directing Group (TDG) strategy. Benzaldehydes are poor substrates for C–H activation due to weak coordination. By adding a catalytic amine (acetylhydrazine), a reversible hydrazone is formed in situ.[1][2][4]

-

Condensation: Aldehyde + Acetylhydrazine

Hydrazone (Strong DG). -

C–H Activation: Rh(III) inserts into the ortho C–H bond.

-

Annulation: Alkyne insertion followed by reductive elimination.

-

Hydrolysis: The resulting indenone-imine hydrolyzes back to the indenone and regenerates the hydrazine catalyst.

Visualization: Transient Directing Group Cycle

Caption: Rh(III) cycle using acetylhydrazine as a transient directing group (TDG) to activate benzaldehyde C-H bonds.

Experimental Protocol

Reagents:

-

Substrate 1: Benzaldehyde (0.2 mmol)

-

Substrate 2: Diphenylacetylene (0.3 mmol, 1.5 equiv)

-

Catalyst:

-

Oxidant/Additive: AgSbF

(20 mol%) and Ag -

Transient DG: Acetylhydrazine (NH

NHAc) (1.1 equiv - Note: Can be catalytic in optimized variants, but stoichiometric often ensures higher yields in batch). -

Solvent: Acetic Acid (HOAc) / TFE mixture or pure HOAc.

Step-by-Step Procedure:

-

Vial Setup: To a 10 mL pressure vial equipped with a stir bar, add

-

Reagent Addition: Add Acetylhydrazine (16.3 mg, 0.22 mmol), Benzaldehyde (21 µL, 0.2 mmol), and Diphenylacetylene (53.4 mg, 0.3 mmol).

-

Solvent: Add Glacial Acetic Acid (2.0 mL).

-

Reaction: Seal the vial (Teflon cap) and heat to 120 °C for 14–16 hours.

-

Note: The high temperature is required for the reversible imine formation and C–H cleavage.

-

-

Workup: Cool to room temperature. Dilute with CH

Cl -

Purification: Dry organics over MgSO

, filter, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).

Troubleshooting:

-

Low Yield? Ensure the reaction is strictly anhydrous during setup, although HOAc is the solvent, water generated from condensation must be managed (Ag

CO -

Regioselectivity: With unsymmetrical alkynes, the larger group typically ends up distal to the carbonyl (C3 position) due to steric clash with the Cp* ligand.

References

-

Palladium-Catalyzed Reductive Heck (General Mechanism & Scope)

-

Rhodium-Catalyzed C-H Annulation (Specific Protocol)

-

Review of Indanone Synthesis

-

Das, S., & Dutta, A. "Recent advances in transition-metal-catalyzed annulations for the construction of a 1-indanone core." New Journal of Chemistry, 2020. Link

-

Sources

- 1. datapdf.com [datapdf.com]

- 2. Rhodium-catalyzed direct annulation of aldehydes with alkynes leading to indenones: proceeding through in situ directing group formation and removal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. datapdf.com [datapdf.com]

- 5. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

2,5-Dichloro-1-indanone in the development of monoamine oxidase (MAO) inhibitors

Application Notes & Protocols

Topic: 2,5-Dichloro-1-indanone in the Development of Monoamine Oxidase (MAO) Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Monoamine oxidase (MAO) enzymes, particularly MAO-B, are validated therapeutic targets for neurodegenerative disorders such as Parkinson's disease.[1][2] The inhibition of MAO-B prevents the degradation of dopamine, thereby alleviating motor symptoms associated with the disease.[2][3] The 1-indanone scaffold has emerged as a privileged structure in the design of potent and selective MAO inhibitors.[4] This guide provides a comprehensive overview of the strategic use of 2,5-dichloro-1-indanone as a versatile starting material for the synthesis and evaluation of novel MAO inhibitors. We will explore the underlying medicinal chemistry rationale, provide detailed protocols for synthesis and in vitro screening, and discuss the integration of in silico methods to accelerate the drug discovery process.

The Monoamine Oxidase Target: A Mechanistic Overview

Monoamine oxidases are flavoenzymes located on the outer mitochondrial membrane responsible for the oxidative deamination of neurotransmitters like dopamine, serotonin, and norepinephrine.[5][6] There are two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity.[6]

-

MAO-A: Primarily metabolizes serotonin and norepinephrine. Its inhibition is associated with antidepressant effects.[6][7]

-

MAO-B: Primarily metabolizes dopamine and phenethylamine.[6] Selective MAO-B inhibitors are sought for Parkinson's disease therapy to increase dopamine levels in the brain.[1]

The development of isoform-selective inhibitors is crucial to minimize side effects, such as the "cheese effect" (a hypertensive crisis) associated with non-selective MAOIs that inhibit MAO-A in the gut.[5][8]

Caption: MAO-B inhibition by an indanone derivative prevents dopamine degradation.

Rationale for the 2,5-Dichloro-1-indanone Scaffold

The 1-indanone core is a key component of many biologically active compounds. In the context of MAO inhibition, derivatives such as 2-benzylidene-1-indanones have demonstrated high potency, particularly for MAO-B.[9] The structure-activity relationship (SAR) of these compounds reveals several key insights:

-

The Planar Core: The rigid, planar structure of the indanone system is crucial for effective binding within the active site of the MAO enzyme.[10]

-

The 2-Position Substituent: The introduction of a benzylidene or heteroarylidene moiety at the 2-position significantly enhances inhibitory potency.[9][11] This substituent can engage in hydrophobic and π–π stacking interactions within the enzyme's active site.[2]

-

Ring A Substitutions: Substitutions on the indanone aromatic ring (Ring A) modulate potency and selectivity. Halogen substitutions, such as chlorine, have been shown to yield high-potency inhibition.[9] The presence of chlorine atoms at the 2 and 5 positions of the 1-indanone scaffold can therefore be hypothesized to enhance lipophilicity and potentially lead to stronger interactions with the enzyme.

The 2,5-dichloro-1-indanone scaffold thus represents a promising starting point, combining the established indanone core with halogen substitutions known to be favorable for MAO-B inhibition.

Synthetic Protocol: Claisen-Schmidt Condensation

The most direct method for elaborating the 2,5-dichloro-1-indanone core is the Claisen-Schmidt condensation with a suitable aromatic aldehyde. This reaction forms the critical α,β-unsaturated ketone linkage.

Caption: General workflow for the synthesis of 2-benzylidene-1-indanone derivatives.

Protocol 3.1: Synthesis of (E)-2-(4-methoxybenzylidene)-5,6-dichloro-2,3-dihydro-1H-inden-1-one

This protocol describes a representative synthesis using 4-methoxybenzaldehyde as the coupling partner.

Materials:

-

2,5-Dichloro-1-indanone (1.0 eq)

-

4-Methoxybenzaldehyde (1.1 eq)

-

Ethanol (or Methanol)

-

Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (e.g., 10-20%)

-

Hydrochloric Acid (HCl), dilute (e.g., 1M)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, TLC plates, filtration apparatus

Procedure:

-

Reactant Dissolution: In a round-bottom flask, dissolve 2,5-dichloro-1-indanone (1.0 eq) and 4-methoxybenzaldehyde (1.1 eq) in a minimal amount of ethanol with stirring.

-

Base Addition: Cool the solution in an ice bath to 0-5 °C. Slowly add the aqueous NaOH solution dropwise over 15-20 minutes. The reaction mixture will typically change color and may become thick.

-

Scientist's Note: The base deprotonates the α-carbon of the indanone, forming an enolate which acts as the nucleophile. The reaction is kept cold to minimize side reactions.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

-

Quenching and Neutralization: Once the reaction is complete, pour the mixture into a beaker of cold water. Acidify the solution by slowly adding dilute HCl until it reaches a pH of ~5-6. A precipitate should form.

-

Scientist's Note: Acidification neutralizes the excess base and protonates the product, causing it to precipitate out of the aqueous solution.

-

-

Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove inorganic salts.

-

Purification (Recrystallization): The crude product can often be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to yield the pure product as a colored solid.

-

Characterization: Confirm the structure and purity of the final compound using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

In Vitro Evaluation of MAO Inhibitory Activity

A fluorescence-based assay is a common and high-throughput method for determining the inhibitory potency (IC₅₀) of synthesized compounds against MAO-A and MAO-B.[12]

Sources

- 1. Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 5. drugs.com [drugs.com]

- 6. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 7. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Monoamine Oxidase Inhibitors (MAOIs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. 2-Benzylidene-1-indanone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28613E [pubs.rsc.org]

- 11. 2-Heteroarylidene-1-indanone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scienceopen.com [scienceopen.com]

nucleophilic addition reactions at the carbonyl group of 2,5-Dichloro-1-indanone

This Application Note is structured to provide a rigorous, field-ready guide for researchers working with 2,5-Dichloro-1-indanone . It synthesizes mechanistic insight with practical, high-yield protocols, focusing on the challenges of nucleophilic addition at the carbonyl center of an

Executive Summary & Strategic Analysis

2,5-Dichloro-1-indanone represents a distinct class of "privileged scaffolds" in medicinal chemistry, serving as a precursor for chiral indanes found in sodium channel blockers and agrochemicals.

The Challenge:

The reactivity of the C1-carbonyl is heavily modulated by the C2-Chlorine atom . While the inductive effect (

-

C2-H Acidity: The C2-proton is significantly acidified (pKa

14–16), making the substrate prone to enolization rather than addition when reacting with basic nucleophiles (e.g., Grignard reagents). -

Stereochemical Bias: The C2-Cl substituent creates a chiral environment, necessitating protocols that control diastereoselectivity (cis/trans ratios) during the formation of the new C1 stereocenter.

The Solution: This guide details two optimized protocols:

-

Protocol A: Diastereoselective Reduction using Luche conditions to access cis-chlorohydrins.

-

Protocol B: Organocerium-mediated Alkylation to suppress enolization and force 1,2-addition.

Mechanistic Pathways & Decision Tree

The following logic flow illustrates the competition between nucleophilic attack (desired) and enolization (undesired), and how reagent selection dictates the pathway.

Figure 1: Decision tree for reagent selection. Hard, basic nucleophiles favor deprotonation of the

Protocol A: Diastereoselective Luche Reduction

Objective: Selective reduction of the ketone to 2,5-dichloro-1-indanol with high diastereomeric excess (de), favoring the cis-isomer.

Rationale: Standard NaBH

Materials

-

Substrate: 2,5-Dichloro-1-indanone (1.0 equiv)

-

Reagent: Sodium Borohydride (NaBH

, 1.1 equiv) -

Catalyst: Cerium(III) Chloride Heptahydrate (CeCl

·7H -

Solvent: Methanol (HPLC grade)

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dichloro-1-indanone (10 mmol) and CeCl

·7H-

Note: The solution may turn slightly yellow. Ensure CeCl

is fully dissolved before proceeding.

-

-

Cooling: Cool the mixture to -15 °C using an ice/salt bath.

-

Why: Lower temperature enhances stereoselectivity (Cram's rule/Felkin-Anh control) and suppresses side reactions.

-

-

Addition: Add NaBH

(11 mmol) portion-wise over 10 minutes.-

Caution: Gas evolution (H

) will occur. Ensure adequate venting.

-

-

Reaction: Stir at -15 °C for 45 minutes. Monitor by TLC (20% EtOAc/Hexanes). The spot for the ketone (R

~0.6) should disappear, replaced by the alcohol (R -

Quench: Carefully add saturated aqueous NH

Cl (10 mL) while still cold. Allow to warm to room temperature. -

Workup: Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na

SO

Stereochemical Outcome

The hydride typically attacks from the face anti to the bulky C2-chlorine atom.

-

Major Product: cis-2,5-dichloro-1-indanol (OH and Cl are cis).

-

Minor Product: trans-2,5-dichloro-1-indanol.

| Parameter | Value | Note |

| Yield | >90% | Quantitative conversion typical with Luche. |

| dr (cis:trans) | ~85:15 | Can be enriched to >98:2 via recrystallization (Hexane/EtOAc). |

| Key NMR Signal | H1-H2 Coupling | Cis usually shows |

Protocol B: Organocerium-Mediated Alkylation (Grignard)

Objective: Addition of an alkyl/aryl group (R) to C1 to form a tertiary alcohol, avoiding the formation of the enolate.

Rationale: Grignard reagents (RMgX) are strong bases.[1] With 2,5-dichloro-1-indanone, the acidic C2-H is rapidly deprotonated by RMgX, quenching the nucleophile. Pre-mixing RMgX with anhydrous CeCl

Materials

-

Substrate: 2,5-Dichloro-1-indanone (1.0 equiv)

-

Grignard Reagent: RMgBr or RMgCl (1.5 equiv)

-

Additive: Anhydrous CeCl

(1.6 equiv)-

Critical: CeCl

·7H

-

-

Solvent: Anhydrous THF.

Step-by-Step Methodology

-

Drying CeCl

: Place CeCl -

Slurry Formation: Suspend the dried CeCl

(1.6 equiv) in anhydrous THF (5 mL/mmol). Stir for 2 hours at room temperature. The slurry should look milky white. -

Transmetallation: Cool the slurry to -78 °C . Add the Grignard reagent (1.5 equiv) dropwise. Stir for 1 hour at -78 °C to form the organocerium species.

-

Substrate Addition: Dissolve 2,5-dichloro-1-indanone (1.0 equiv) in minimal THF. Add this solution dropwise to the organocerium mixture at -78 °C.

-

Reaction: Stir at -78 °C for 2 hours, then allow to warm slowly to 0 °C.

-

Quench: Quench with 10% aqueous acetic acid or saturated NH

Cl.-

Note: Lanthanide salts can form emulsions. Use of a Rochelle's salt solution wash is recommended if emulsion occurs.

-

Data Interpretation

Successful alkylation yields the 1-substituted-2,5-dichloro-1-indanol.

| Reaction | Reagent | Conversion | Product |

| Standard Grignard | PhMgBr (THF, 0°C) | < 10% | Recovered SM (Enolization) |

| Organocerium | PhMgBr + CeCl | > 85% | 1-Phenyl-2,5-dichloro-1-indanol |

References

-

Luche Reduction Mechanism & Scope: Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society. [Link]

-

Organocerium Reagents in Synthesis: Imamoto, T., Kusumoto, T., Tawarayama, Y., Sugiura, Y., Mita, T., Hatanaka, Y., & Yokoyama, M. (1984). Carbon-carbon bond forming reactions using cerium metal or organocerium(III) reagents. The Journal of Organic Chemistry. [Link]

-

Stereoselectivity in Cyclic Ketones: Ashby, E. C., & Laemmle, J. T. (1975). Stereochemistry of organometallic compound addition to ketones. Chemical Reviews. [Link]

-

Indanone Scaffold Reactivity: Ahmed, N. (2016).[2] Synthesis and reactions of indanones.[3][4][5] Organic Preparations and Procedures International. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel One-Pot Approach to Synthesis of Indanones through Sb(V)-Catalyzed Reaction of Phenylalkynes with Aldehydes [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. 5-Chloro-1-indanone synthesis - chemicalbook [chemicalbook.com]

Troubleshooting & Optimization

strategies for improving the yield of 2,5-Dichloro-1-indanone synthesis

Welcome to the technical support center for the synthesis of 2,5-Dichloro-1-indanone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for improving yield and overcoming common challenges in this synthetic procedure.

Introduction: The Challenge of Synthesizing 2,5-Dichloro-1-indanone

2,5-Dichloro-1-indanone is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its synthesis, most commonly achieved via an intramolecular Friedel-Crafts acylation, presents several challenges that can impact yield and purity.[1][2] This guide provides a comprehensive resource to navigate these challenges, drawing from established literature and practical experience to ensure a successful and efficient synthesis.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of 2,5-dichloro-1-indanone.

Q1: What is the most common and effective method for synthesizing 2,5-Dichloro-1-indanone?

The most prevalent and widely-used method is the intramolecular Friedel-Crafts acylation of a 3-arylpropionic acid or its corresponding acyl chloride.[1][2] This reaction involves the cyclization of the precursor in the presence of a strong Lewis acid or Brønsted acid to form the five-membered ring of the indanone core.[2]

Q2: What are the typical starting materials and reagents for this synthesis?

The synthesis generally starts from a precursor that can undergo intramolecular cyclization. Common starting materials include:

-

3-(2,5-Dichlorophenyl)propanoic acid: This is a direct precursor that can be cyclized using a strong acid.

-

Chlorobenzene and 3-chloropropionyl chloride: These can be reacted in a Friedel-Crafts acylation to form an intermediate which is then cyclized.[3][4]

-

3-Chlorobenzaldehyde: This can be converted to 3-chlorophenylpropionic acid, which then undergoes cyclization.[5][6]

Key reagents include:

-

Lewis Acids: Aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), and niobium pentachloride (NbCl₅) are commonly used to catalyze the reaction.[5][7][8]

-

Brønsted Acids: Strong acids like sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and trifluoromethanesulfonic acid (TfOH) are also effective.[2][5]

Q3: What are the most critical reaction parameters that influence the yield?

Several factors can significantly impact the yield and purity of 2,5-Dichloro-1-indanone:

-

Choice of Catalyst: The type and amount of Lewis or Brønsted acid are crucial. Using an optimal amount can minimize side reactions.

-

Reaction Temperature: Precise temperature control is essential. High temperatures can lead to the formation of tars and other impurities, while a temperature that is too low may result in an incomplete reaction.[4]

-

Solvent: The choice of solvent can affect the solubility of reagents and the reaction rate. Dichloromethane is a common solvent for these reactions.[5]

-

Moisture: Friedel-Crafts reactions are highly sensitive to moisture, which can deactivate the Lewis acid catalyst. Anhydrous conditions are critical for success.

Q4: How can the formation of isomers be minimized?

Isomer formation, such as the creation of 7-chloro-1-indanone, can be a significant issue.[5] Strategies to improve regioselectivity include:

-

Optimizing the Catalyst: Some catalysts may offer better selectivity.

-

Controlling Reaction Conditions: Lowering the reaction temperature can sometimes favor the formation of the desired isomer.

-

Using a Phase Transfer Catalyst: The addition of a phase transfer catalyst has been shown to improve the selectivity of the Friedel-Crafts reaction, leading to higher yields of the desired product.[7]

Q5: What are the recommended purification techniques for the final product?

The crude product can be purified by several methods:

-

Recrystallization: This is a common and effective method. Solvents such as methanol, ethanol, or acetone can be used to recrystallize the crude product.[4][7]

-

Column Chromatography: For higher purity, column chromatography on silica gel can be employed to separate the desired product from any remaining impurities.[1][2]

-

Washing: The crude product should be thoroughly washed with water to remove any residual acid, followed by a wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.[1]